molecular formula C15H17N5O B11409197 N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11409197
M. Wt: 283.33 g/mol
InChI Key: NMZBBVKWIGGGKY-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with a methoxyphenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzylamine with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as zinc chloride and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using microwave-assisted synthesis. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in a catalyst-free and eco-friendly process . The reaction is efficient, with high yields and short reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C15H17N5O/c1-10-7-11(2)20-15(17-10)18-14(19-20)16-9-12-5-4-6-13(8-12)21-3/h4-8H,9H2,1-3H3,(H,16,19)

InChI Key

NMZBBVKWIGGGKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NCC3=CC(=CC=C3)OC)C

Origin of Product

United States

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